ethyl N-[1-(diphenylphosphoryl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
Description
Ethyl N-[1-(diphenylphosphoryl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate is a structurally complex carbamate derivative characterized by:
- A carbamate backbone (N–CO–O– linkage).
- A diphenylphosphoryl group (P=O with two phenyl substituents) at the 1-position of the ethyl chain.
- Two trifluoromethyl groups (CF₃) at the 1- and 2-positions, with the latter also bearing three fluorine atoms.
Properties
IUPAC Name |
ethyl N-(2-diphenylphosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F6NO3P/c1-2-28-15(26)25-16(17(19,20)21,18(22,23)24)29(27,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWONAYBIUJACC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F6NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl N-[1-(diphenylphosphoryl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H18F6N2O3P
- Molecular Weight : 408.31 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its role as a phosphonate compound. Phosphonates are known to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes related to lipid metabolism and inflammation.
- Receptor Modulation : It has been suggested that the compound may modulate nuclear receptors such as Liver X Receptors (LXR), which play a critical role in cholesterol homeostasis and inflammation .
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, phosphonate derivatives have been shown to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
2. Anti-inflammatory Effects
Studies have demonstrated that phosphonates can reduce inflammatory responses in various models. The anti-inflammatory action is likely mediated through the inhibition of pro-inflammatory cytokines and modulation of immune cell activity.
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of phosphonate derivatives found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined, showing effectiveness comparable to established antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 16 | S. aureus |
| Ethyl Carbamate | 8 | P. aeruginosa |
Case Study 2: Anti-inflammatory Activity
In a controlled study using animal models, the administration of phosphonate compounds resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. The results indicated a dose-dependent response with significant reductions observed at higher doses.
Scientific Research Applications
Medicinal Chemistry
Overview:
The compound's unique structure, characterized by a carbamate functional group and diphenylphosphoryl moiety, makes it a candidate for therapeutic applications. Its trifluoromethyl groups enhance its biological activity and stability.
Applications:
- Biological Interaction Studies: Ethyl N-[1-(diphenylphosphoryl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate is investigated for its binding affinity with proteins and nucleic acids. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to elucidate these interactions.
- Therapeutic Potential: Preliminary studies suggest potential applications in treating diseases where phosphorous-containing compounds exhibit beneficial effects, such as in anti-cancer therapies.
Material Science
Overview:
The compound has been utilized to study polymorphism in molecular crystals, which is crucial for understanding the physical properties of materials.
Case Study: Polymorphism Research
- Objective: Researchers aimed to characterize different polymorphs of a related compound to understand their stability and solubility.
- Methodology: X-ray crystallography was employed to determine the molecular conformation and arrangement within the crystal lattice.
- Results: The study identified three distinct polymorphs, revealing that despite variations in molecular packing, they maintained similar structural organizations. This research is significant for pharmaceutical formulations where solubility and stability are critical.
Organic Chemistry
Overview:
In organic chemistry, the compound serves as a model for studying conformational analysis and reactivity patterns.
Applications:
- Conformational Analysis: The analysis of N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides has provided insights into the influence of molecular geometry on chemical properties. Techniques such as infrared spectroscopy (IR) and density functional theory (DFT) calculations have been utilized.
- Reactivity Patterns: The compound's electrophilic nature allows it to participate in nucleophilic substitution reactions. The diphenylphosphoryl group can act as a leaving group, facilitating new bond formations.
Data Table: Comparison with Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Ethyl Carbamate | Simple carbamate structure | Known carcinogen; formed during fermentation processes |
| Diphenyl Phosphate | Phosphate ester | Used as a flame retardant; less electrophilic than phosphorylated carbamates |
| Tris(trifluoromethyl) Phosphate | Multiple trifluoromethyl groups | High lipophilicity; used in flame retardants |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Phosphorylated Carbamates
Phosphorylated carbamates, such as Ethyl-N-(diethyldithiophosphorylacetyl)-N-methylcarbamate (ID 1134), share the carbamate-phosphoryl linkage but differ in substituents. The target compound’s diphenylphosphoryl group offers stronger electron-withdrawing effects compared to ID 1134’s diethyldithiophosphoryl group, which may enhance stability in oxidative environments. However, ID 1134’s sulfur atoms could facilitate nucleophilic reactions, making it more suited for pesticidal activity .
Fluorinated Carbamates
While ethyl carbamate (EC) is a well-studied simple carbamate, its lack of fluorination or phosphorylation results in higher volatility and carcinogenicity. Notably, EC is a regulated contaminant in alcoholic beverages, with concentrations exceeding 150 μg/L posing health risks .
Fluorinated Esters
Compounds like 2,2,2-trifluoro-1-(trifluoromethyl)ethyl methacrylate () exhibit similar fluorination patterns but belong to the ester family. Their applications in high-performance polymers highlight the role of CF₃ groups in enhancing chemical resistance. However, the absence of a carbamate or phosphoryl group limits their utility in biological systems compared to the target compound .
Key Research Findings and Implications
- Structural Advantages : The target compound’s trifluoromethyl and phosphoryl groups synergistically improve lipophilicity and electronic properties, making it a candidate for targeted drug delivery or enzyme inhibition .
- Regulatory Considerations: Unlike EC, which faces strict regulations due to carcinogenicity, the target compound’s structural complexity may reduce acute toxicity, though further toxicological studies are needed .
Q & A
Q. What are the optimal synthetic routes for ethyl N-[1-(diphenylphosphoryl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate, considering its fluorinated and phosphorylated groups?
Methodological Answer: Synthesis typically involves coupling a fluorinated amine precursor with ethyl chloroformate or carbamoyl chloride. For example, alkylfluorocarbamates (e.g., ethylfluorocarbamate) react with phosphorylating agents like diphenylphosphoryl chloride under anhydrous conditions . A two-step approach is recommended:
Fluorinated amine preparation : React 2,2,2-trifluoro-1-(trifluoromethyl)ethylamine with a trifluoromethylating agent.
Phosphorylation and carbamate formation : Use phosphoryl chloride (e.g., ClP(O)Ph₂) in the presence of a base (e.g., triethylamine), followed by reaction with ethyl chloroformate.
Key Considerations :
Q. What spectroscopic techniques are recommended for characterizing the structure of this compound?
Methodological Answer:
- 19F NMR : To resolve trifluoromethyl (-CF₃) and trifluoroethyl (-CF₂CF₃) groups. Chemical shifts typically appear between -60 to -80 ppm .
- 31P NMR : For the diphenylphosphoryl group, with shifts near 20–30 ppm .
- X-ray Crystallography : To confirm stereochemistry and bond angles, especially if chiral centers are present (e.g., from asymmetric synthesis) .
- IR Spectroscopy : Carbamate C=O stretches (~1700 cm⁻¹) and P=O stretches (~1250 cm⁻¹) .
Q. How does the presence of both diphenylphosphoryl and trifluoromethyl groups influence the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- Electron-Withdrawing Effects : The -CF₃ group reduces electron density at the carbamate nitrogen, making it less susceptible to nucleophilic attack.
- Phosphoryl Group as a Leaving Group : The P=O moiety can act as a leaving group in substitution reactions under basic conditions, enabling further functionalization .
Experimental Validation : - Conduct kinetic studies comparing hydrolysis rates with/without the phosphoryl group.
- Monitor reaction intermediates via LC-MS or in situ NMR .
Advanced Research Questions
Q. How can computational chemistry methods (e.g., DFT) predict the stability and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Model the electronic distribution around the carbamate and phosphoryl groups. Key parameters:
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction conditions .
Case Study : A DFT study on diphenylphosphoryl derivatives revealed that electron-deficient aryl groups stabilize the transition state in Suzuki-Miyaura couplings .
Q. What strategies resolve contradictions in reaction yield data when scaling up the synthesis of this compound?
Methodological Answer:
- Design of Experiments (DOE) : Identify critical variables (e.g., solvent purity, catalyst loading) using fractional factorial designs.
- In-Line Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track reaction progress .
Example : In , HCl in ethyl acetate was used for deprotection; inconsistent yields may arise from residual moisture. A drying step (e.g., molecular sieves) can improve reproducibility .
Q. What are the challenges in achieving enantiomeric purity when synthesizing chiral derivatives of this compound?
Methodological Answer:
- Chiral Auxiliaries : Use (S)- or (R)-BINOL-based ligands to induce asymmetry during phosphorylation .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) in biphasic systems to resolve racemic mixtures.
Case Study : highlights chiral phosphine ligands (e.g., (S)-(+)-[4-N,N-dimethylamino]dinaphthodioxaphosphepin) for asymmetric hydrogenation, achieving >95% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
